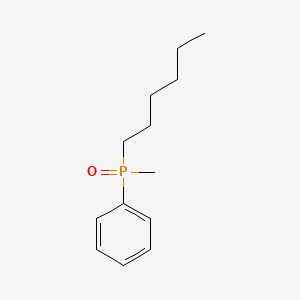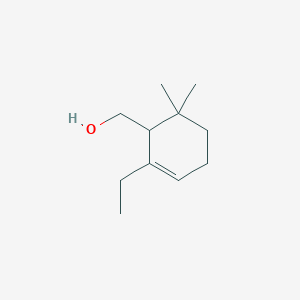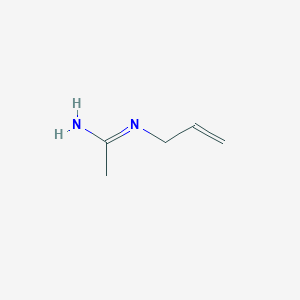
(1E)-N'-(Prop-2-en-1-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N’-(Prop-2-en-1-yl)ethanimidamide is an organic compound that belongs to the class of imidamides. These compounds are characterized by the presence of an imidamide functional group, which consists of a carbon-nitrogen double bond (C=N) and an amide group (C=O). The compound’s structure includes a prop-2-en-1-yl group attached to the nitrogen atom of the ethanimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-(Prop-2-en-1-yl)ethanimidamide can be achieved through various synthetic routes. One common method involves the reaction of prop-2-en-1-amine with ethanimidoyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Prop-2-en-1-amine and ethanimidoyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as dichloromethane or ethanol, and stirred at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods
Industrial production of (1E)-N’-(Prop-2-en-1-yl)ethanimidamide may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-N’-(Prop-2-en-1-yl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (1E)-N’-(Prop-2-en-1-yl)ethanimidamide would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1E)-N’-(Prop-2-en-1-yl)ethanimidamide: can be compared to other imidamides such as N-ethylacetamidamide or N-propylacetamidamide.
Uniqueness: The presence of the prop-2-en-1-yl group may impart unique chemical and biological properties compared to other imidamides.
Highlighting Uniqueness
- The specific structure of (1E)-N’-(Prop-2-en-1-yl)ethanimidamide may result in distinct reactivity and interactions with biological targets, making it a compound of interest for further research.
Properties
CAS No. |
87996-19-8 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
N'-prop-2-enylethanimidamide |
InChI |
InChI=1S/C5H10N2/c1-3-4-7-5(2)6/h3H,1,4H2,2H3,(H2,6,7) |
InChI Key |
HSMPHDSBHALWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


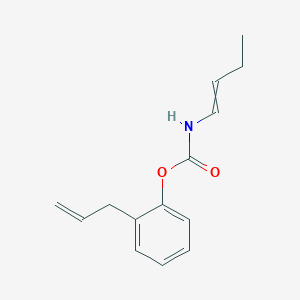
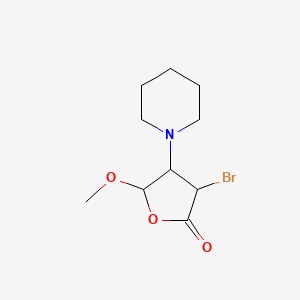
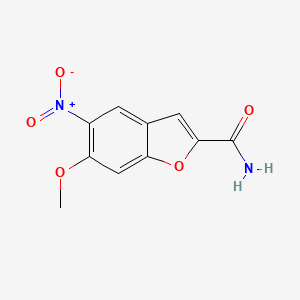
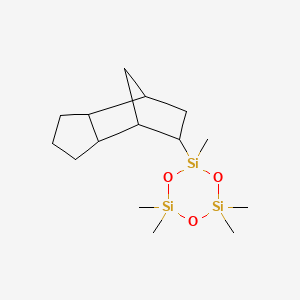

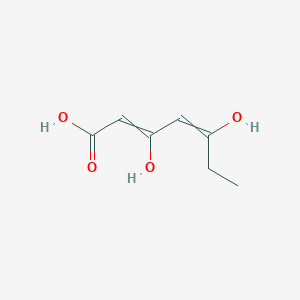
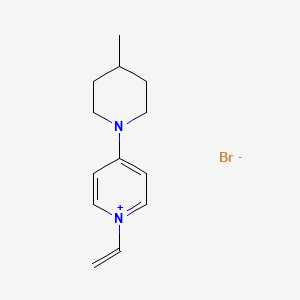
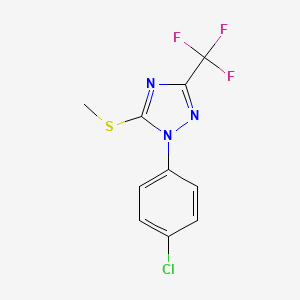
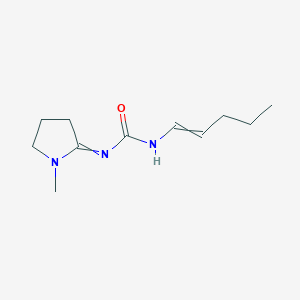
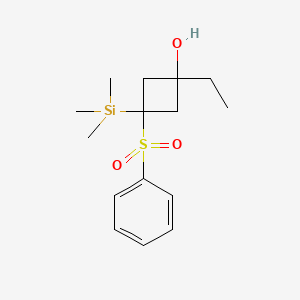
![1,4-Dioxaspiro[4.11]hexadecan-6-one](/img/structure/B14391310.png)
